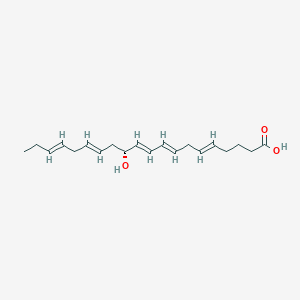

12(R)-Hepe

Description

Propriétés

Formule moléculaire |

C20H30O3 |

|---|---|

Poids moléculaire |

318.4 g/mol |

Nom IUPAC |

(5E,8E,10E,12R,14E,17E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3+,9-7+,11-8+,13-10+,17-14+/t19-/m1/s1 |

Clé InChI |

MCRJLMXYVFDXLS-WFUNAIJMSA-N |

SMILES isomérique |

CC/C=C/C/C=C/C[C@H](/C=C/C=C/C/C=C/CCCC(=O)O)O |

SMILES canonique |

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Biological Function of 12(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12(R)-Hydroxyeicosatetraenoic acid [12(R)-HETE] is a stereoisomer of the more extensively studied 12(S)-HETE, both of which are metabolites of arachidonic acid. While often overshadowed by its S-enantiomer, 12(R)-HETE exhibits a distinct and complex range of biological activities, positioning it as a molecule of significant interest in various physiological and pathological processes. This technical guide provides a comprehensive overview of the biological functions of 12(R)-HETE, focusing on its interactions with key cellular targets, the signaling pathways it modulates, and its implications for human health and disease. This document is intended to serve as a resource for researchers and professionals in drug development, offering a consolidated understanding of 12(R)-HETE's role as a bioactive lipid mediator.

Introduction

12(R)-HETE is produced from arachidonic acid primarily through the action of the enzyme 12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene, and also by certain cytochrome P450 (CYP) enzymes.[1] Its presence has been notably documented in the skin and cornea.[1] Unlike its S-isomer, which is a potent activator of various signaling cascades, 12(R)-HETE often displays different, and sometimes opposing, biological effects. This guide will delve into the core biological functions of 12(R)-HETE, with a focus on its molecular interactions and downstream signaling consequences.

Core Biological Functions and Molecular Interactions

The biological activities of 12(R)-HETE are mediated through its interaction with several key cellular proteins, including receptors and enzymes.

Aryl Hydrocarbon Receptor (AHR) Activation

12(R)-HETE has been identified as a potent, albeit indirect, activator of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and endogenous signals.[2] While 12(R)-HETE itself does not directly bind to the AHR, its presence leads to the modulation of AHR activity, suggesting the involvement of a metabolite or an indirect cellular mechanism.[2] This activation is significant at high nanomolar concentrations in various cell lines, including human hepatoma (HepG2) and keratinocyte (HaCaT) cells.[2]

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway activated by 12(R)-HETE.

Leukotriene B4 Receptor 2 (BLT2) Interaction

12(R)-HETE can bind to and activate the leukotriene B4 receptor 2 (BLT2), a low-affinity G protein-coupled receptor for leukotriene B4 (LTB4). The interaction of 12(R)-HETE with BLT2 is less potent than that of LTB4. Activation of BLT2 by 12(R)-HETE can lead to a rise in intracellular calcium concentration ([Ca2+]i), a key event in cellular activation and signaling. This interaction implicates 12(R)-HETE in inflammatory responses, as BLT2 is known to mediate chemotaxis of neutrophils.

Caption: 12(R)-HETE-mediated BLT2 signaling leading to calcium mobilization.

Thromboxane A2 (TP) Receptor Antagonism

12(R)-HETE acts as a competitive antagonist of the thromboxane A2 (TP) receptor. This inhibitory action has been demonstrated in human platelets, where 12(R)-HETE inhibits the binding of TP receptor agonists and antagonists. By blocking the TP receptor, 12(R)-HETE can inhibit platelet aggregation induced by thromboxane A2 mimetics. This suggests a potential role for 12(R)-HETE in modulating thrombosis and hemostasis.

Inhibition of Na+/K+-ATPase

A significant biological function of 12(R)-HETE is its potent inhibition of the Na+/K+-ATPase enzyme, particularly in the cornea. This inhibition is stereospecific, with the 12(R)-isomer being significantly more active than the 12(S)-isomer. The inhibition of Na+/K+-ATPase by 12(R)-HETE is dose-dependent and has been linked to the regulation of intraocular pressure. Topical application of 12(R)-HETE in rabbits has been shown to lower intraocular pressure, suggesting its potential as a therapeutic target for glaucoma.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of 12(R)-HETE with its primary molecular targets.

Table 1: Receptor and Enzyme Interactions of 12(R)-HETE

| Target | Interaction Type | Species | Tissue/Cell Type | Quantitative Value | Reference(s) |

| Thromboxane A2 (TP) Receptor | Competitive Antagonist | Human | Platelets | IC₅₀ = 0.734 µM (binding inhibition) | |

| Inhibition of Aggregation | Human | Platelets | IC₅₀ = 3.6 µM (I-BOP induced) | ||

| Na+/K+-ATPase | Inhibition | Bovine | Corneal Epithelium | IC₅₀ ≈ 50 nM | |

| Inhibition | Bovine, Rat | Corneal Epithelium, Kidney, Heart Ventricle | IC₅₀ = 1 µM | ||

| Leukotriene B4 Receptor 2 (BLT2) | Agonist | Human | CHO Cells (recombinant) | Selective binding at 5 µM |

Table 2: Comparison of 12(R)-HETE and 12(S)-HETE Activity

| Target/Activity | 12(R)-HETE | 12(S)-HETE | Key Observation | Reference(s) |

| Na+/K+-ATPase Inhibition | Potent Inhibitor | Weak Inhibitor | 12(R)-HETE is significantly more potent. | |

| Aryl Hydrocarbon Receptor Activation | Potent Indirect Activator | No significant activation | Stereospecific activation by the R-isomer. | |

| Thromboxane A2 (TP) Receptor | Competitive Antagonist | Competitive Antagonist | Both isomers exhibit antagonistic activity. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Na+/K+-ATPase Inhibition Assay

This protocol is adapted from studies demonstrating the inhibitory effect of 12(R)-HETE on Na+/K+-ATPase activity.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 12(R)-HETE on Na+/K+-ATPase activity.

-

Materials:

-

Partially purified Na+/K+-ATPase from bovine corneal epithelium.

-

12(R)-HETE stock solution in ethanol.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂.

-

ATP solution (10 mM).

-

Ouabain solution (10 mM, for determining ouabain-sensitive ATPase activity).

-

Malachite green reagent for phosphate detection.

-

96-well microplate.

-

Incubator (37°C).

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of 12(R)-HETE in the assay buffer.

-

In a 96-well plate, add 50 µL of the Na+/K+-ATPase preparation to each well.

-

Add 10 µL of the 12(R)-HETE dilutions or vehicle control (ethanol) to the respective wells.

-

To determine ouabain-insensitive activity, add 10 µL of 10 mM ouabain to a set of control wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of 10 mM ATP to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of malachite green reagent.

-

After 15 minutes of color development at room temperature, measure the absorbance at 620 nm using a microplate reader.

-

Calculate the amount of inorganic phosphate released.

-

Determine the ouabain-sensitive Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total activity.

-

Plot the percentage of inhibition of Na+/K+-ATPase activity against the log concentration of 12(R)-HETE to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro Na+/K+-ATPase inhibition assay.

Platelet Aggregation Assay

This protocol is designed to assess the inhibitory effect of 12(R)-HETE on platelet aggregation induced by a TP receptor agonist.

-

Objective: To measure the effect of 12(R)-HETE on platelet aggregation.

-

Materials:

-

Freshly prepared human platelet-rich plasma (PRP).

-

12(R)-HETE stock solution in ethanol.

-

TP receptor agonist (e.g., U46619 or I-BOP).

-

Platelet aggregometer.

-

Aggregometer cuvettes with stir bars.

-

-

Procedure:

-

Adjust the platelet count in PRP to approximately 2.5 x 10⁸ platelets/mL.

-

Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and place it in the aggregometer at 37°C for 5 minutes to equilibrate.

-

Add 5 µL of 12(R)-HETE at the desired final concentration (or vehicle control) and incubate for 2 minutes.

-

Initiate platelet aggregation by adding the TP receptor agonist (e.g., U46619 at a final concentration of 1 µM).

-

Record the change in light transmittance for 5-10 minutes.

-

The percentage of aggregation is calculated relative to platelet-poor plasma (100% aggregation) and PRP (0% aggregation).

-

Perform a dose-response curve to determine the IC₅₀ of 12(R)-HETE for the inhibition of agonist-induced platelet aggregation.

-

Aryl Hydrocarbon Receptor (AHR) Activation Luciferase Reporter Assay

This protocol outlines a cell-based assay to measure the indirect activation of AHR by 12(R)-HETE.

-

Objective: To quantify the activation of the AHR signaling pathway by 12(R)-HETE.

-

Materials:

-

HepG2 or HaCaT cells stably transfected with a luciferase reporter gene under the control of a xenobiotic response element (XRE) promoter.

-

12(R)-HETE stock solution in DMSO.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

Luminometer.

-

-

Procedure:

-

Seed the transfected cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

-

Prepare serial dilutions of 12(R)-HETE in cell culture medium.

-

Replace the medium in the wells with the 12(R)-HETE dilutions or vehicle control (DMSO).

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Express the results as fold induction over the vehicle control.

-

Intracellular Calcium Mobilization Assay

This protocol is for measuring the increase in intracellular calcium in response to BLT2 activation by 12(R)-HETE.

-

Objective: To detect changes in intracellular calcium levels following stimulation with 12(R)-HETE.

-

Materials:

-

CHO or HEK293 cells stably expressing the human BLT2 receptor.

-

12(R)-HETE stock solution in ethanol.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

96-well black, clear-bottom cell culture plates.

-

Fluorescence plate reader with kinetic reading capabilities.

-

-

Procedure:

-

Seed the BLT2-expressing cells in a 96-well plate and grow to confluence.

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

-

Remove the culture medium and add the loading buffer to the cells.

-

Incubate the plate at 37°C for 1 hour to allow for dye loading.

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.

-

After establishing a baseline reading, inject 12(R)-HETE at the desired concentration.

-

Continue to record the fluorescence intensity for several minutes to capture the transient increase in intracellular calcium.

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Conclusion

12(R)-HETE is a bioactive lipid with a multifaceted biological profile. Its ability to indirectly activate the aryl hydrocarbon receptor, antagonize the thromboxane A2 receptor, interact with the BLT2 receptor, and potently inhibit Na+/K+-ATPase highlights its significance in cellular signaling and homeostasis. The distinct activities of 12(R)-HETE, particularly its stereospecific inhibition of Na+/K+-ATPase and activation of AHR, differentiate it from its 12(S)-isomer and underscore the importance of stereochemistry in the biological actions of lipid mediators. Further research into the precise mechanisms of action and the physiological and pathological relevance of 12(R)-HETE is warranted and may unveil novel therapeutic opportunities for a range of conditions, including glaucoma, inflammatory disorders, and thrombosis. This guide provides a foundational understanding to support and stimulate such future investigations.

References

- 1. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 12(R)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid [12(R)-HETE], an arachidonic acid derivative, is an activator of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of 12-Hydroxyeicosatetraenoic Acid: A Technical Guide

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of 12-hydroxyeicosatetraenoic acid (12-HETE), a pivotal bioactive lipid mediator. From its initial identification in human platelets in 1974 to the recent characterization of its high-affinity G protein-coupled receptor, GPR31, this document traces the scientific journey that has implicated 12-HETE in a myriad of physiological and pathological processes. This guide is designed to serve as a detailed resource, offering quantitative data, in-depth experimental protocols, and visual representations of key pathways to facilitate further research and therapeutic development targeting the 12-HETE signaling axis.

A Historical Chronicle: The Unveiling of 12-HETE

The story of 12-HETE begins in the laboratory of Nobel laureate Bengt Samuelsson and his colleague Mats Hamberg. In a landmark 1974 publication, they described a novel transformation of arachidonic acid in human platelets, distinct from the then-known cyclooxygenase pathway that produces prostaglandins.[1][2] Their work revealed the existence of a lipoxygenase-mediated reaction that yielded a monohydroxylated derivative of arachidonic acid, which they identified as 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE).[1][2] This seminal discovery opened a new chapter in eicosanoid research, establishing the lipoxygenase pathway as a critical route for the generation of potent signaling molecules.

Subsequent research has built a rich and complex understanding of 12-HETE, including the identification of its stereoisomers, the enzymes responsible for its synthesis, its diverse biological functions, and its dedicated cell surface receptor.

Timeline of Key Discoveries

| Year | Discovery | Key Researchers/Institutions | Significance |

| 1974 | First characterization of 12-HETE as a product of arachidonic acid metabolism in human platelets via a lipoxygenase pathway.[1] | Hamberg and Samuelsson | Established the existence of the 12-lipoxygenase pathway. |

| 1975 | Elevated levels of 12-HETE reported in the involved epidermis of psoriasis patients. | Hammarström et al. | First link between 12-HETE and a human disease. |

| 1994 | Evidence that endogenous 12(S)-HETE production by tumor cells contributes to their metastatic potential. | Honn et al. | Implicated 12-HETE in cancer progression. |

| 2011 | Identification of the orphan G protein-coupled receptor GPR31 as a high-affinity receptor for 12(S)-HETE. | Guo et al. | Provided a molecular basis for the specific signaling actions of 12(S)-HETE. |

The Molecular Architects: Synthesis of 12-HETE

12-HETE is synthesized from arachidonic acid through the action of 12-lipoxygenases (12-LOX), a family of non-heme iron-containing dioxygenases. These enzymes catalyze the stereospecific insertion of molecular oxygen into arachidonic acid at the carbon-12 position, forming the unstable intermediate 12-hydroperoxyeicosatetraenoic acid (12-HpETE). This intermediate is then rapidly reduced to the more stable 12-HETE by cellular peroxidases, such as glutathione peroxidase.

There are two primary stereoisomers of 12-HETE, each with distinct biological activities and produced by different 12-LOX enzymes:

-

12(S)-HETE: The initially discovered and more extensively studied isomer, produced by the platelet-type 12-lipoxygenase (ALOX12).

-

12(R)-HETE: This isomer is synthesized by the 12R-lipoxygenase (ALOX12B), predominantly found in the skin.

The expression and activity of these enzymes are tissue-specific and can be modulated by various physiological and pathological stimuli, leading to dynamic changes in 12-HETE levels.

The 12-Lipoxygenase Pathway

The enzymatic conversion of arachidonic acid to 12-HETE is a critical step in its biosynthesis.

Caption: Biosynthetic pathway of 12-HETE from arachidonic acid.

Quantitative Insights: 12-HETE in Health and Disease

The concentration of 12-HETE varies significantly across different tissues and is often dysregulated in pathological conditions. The following tables summarize key quantitative data related to 12-HETE and its receptor.

Table 1: Receptor Binding and Activation

| Parameter | Ligand | Receptor | Value | Cell System | Reference |

| Dissociation Constant (Kd) | 12(S)-[³H]HETE | GPR31 | 4.8 ± 0.12 nM | CHO cells transfected with GPR31 | |

| EC50 (GTPγS coupling) | 12(S)-HETE | GPR31 | 0.28 ± 1.26 nM | Membranes of GPR31-transfected cells |

Table 2: 12-HETE Levels in Pathological Conditions

| Condition | Tissue/Fluid | Fold Change/Concentration | Species | Reference |

| Psoriasis | Involved Epidermis | Markedly Increased | Human | |

| Atopic Dermatitis | Skin, Plasma, Spleen, Lymph Nodes | Significantly Elevated | Mouse | |

| Diabetic Retinopathy | Vitreous Humor | 33.4 ± 11.0 ng/mL (vs. 8.0 ± 3.0 ng/mL in control) | Human | |

| Essential Hypertension | Platelets (basal) | 3.56 ± 1.22 ng/10⁶ platelets (vs. 0.64 ± 0.13 ng/10⁶ in control) | Human | |

| Coronary Artery Disease (in Type 2 Diabetes) | Plasma | Significantly Higher | Human | |

| Brain Ischemia (10 min) | Brain Tissue | Significantly Increased | Mouse |

Signaling Cascades: The Intracellular Actions of 12-HETE

Upon binding to its receptor, GPR31, 12(S)-HETE initiates a cascade of intracellular signaling events that mediate its diverse biological effects. The activation of GPR31, a G protein-coupled receptor, leads to the modulation of several key signaling pathways.

GPR31-Mediated Signaling

Caption: 12(S)-HETE signaling through its receptor, GPR31.

Experimental Cornerstones: Key Methodologies

The advancement of our understanding of 12-HETE has been intrinsically linked to the development and refinement of various experimental techniques. This section provides an overview of the methodologies central to 12-HETE research.

Original Isolation and Characterization of 12-HETE (Adapted from Hamberg and Samuelsson, 1974)

Objective: To isolate and identify the products of arachidonic acid metabolism in human platelets.

Methodology:

-

Platelet Preparation: Human platelets were prepared from fresh blood and washed.

-

Incubation: Washed platelets were incubated with [1-¹⁴C]arachidonic acid in a buffered solution.

-

Extraction: The incubation was terminated, and the lipids were extracted from the mixture using a solvent system (e.g., chloroform:methanol).

-

Chromatographic Separation: The extracted lipids were subjected to silicic acid chromatography to separate different lipid classes.

-

Analysis: The fractions containing the radioactive product were further analyzed. The structure of the novel compound was elucidated using gas chromatography-mass spectrometry (GC-MS).

Lipoxygenase Activity Assay

Objective: To measure the enzymatic activity of 12-lipoxygenase.

Methodology:

-

Enzyme Source: A preparation containing 12-lipoxygenase (e.g., platelet homogenate, recombinant enzyme) is obtained.

-

Reaction Mixture: The enzyme is added to a reaction buffer containing a known concentration of arachidonic acid.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

-

Termination: The reaction is stopped, often by the addition of an organic solvent or by altering the pH.

-

Product Quantification: The amount of 12-HETE or 12-HpETE produced is quantified using methods such as:

-

Spectrophotometry: Measuring the increase in absorbance at 234 nm, which corresponds to the conjugated diene structure of the product.

-

High-Performance Liquid Chromatography (HPLC): Separating the reaction products and quantifying the 12-HETE peak.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Using a specific antibody to detect and quantify 12-HETE.

-

Radioligand Binding Assay for GPR31

Objective: To determine the binding characteristics of ligands to the GPR31 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing GPR31 are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]12(S)-HETE) in a binding buffer.

-

Competition: For competition assays, increasing concentrations of an unlabeled competitor ligand are included in the incubation.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the free radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The binding data is analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Caption: Experimental workflow for a GPR31 radioligand binding assay.

Future Directions and Therapeutic Potential

The extensive body of research on 12-HETE has firmly established its role as a critical signaling molecule in a wide array of diseases, including cancer, cardiovascular disease, and inflammatory disorders. The discovery of its high-affinity receptor, GPR31, has provided a specific molecular target for therapeutic intervention.

Future research will likely focus on:

-

Developing selective inhibitors of 12-LOX isoforms to dissect the specific roles of 12(S)-HETE and 12(R)-HETE.

-

Designing potent and specific antagonists for GPR31 to block the downstream signaling of 12(S)-HETE.

-

Elucidating the precise roles of 12-HETE in different cellular contexts and its interplay with other signaling pathways.

-

Validating 12-HETE and its metabolites as biomarkers for disease diagnosis and prognosis.

The continued exploration of the 12-HETE pathway holds immense promise for the development of novel therapeutic strategies for a range of human diseases. This guide serves as a foundational resource to support and inspire these future endeavors.

References

The Role of 12(R)-Hydroxyeicosatetraenoic Acid in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(R)-Hydroxyeicosatetraenoic acid [12(R)-HETE] is a stereoisomer of 12-hydroxyeicosatetraenoic acid, a lipid mediator derived from arachidonic acid. While its counterpart, 12(S)-HETE, has been extensively studied, emerging evidence highlights the distinct and significant role of 12(R)-HETE as a potent pro-inflammatory agent. This technical guide provides an in-depth overview of the function of 12(R)-HETE in the inflammatory cascade, focusing on its signaling pathways, cellular effects, and the experimental methodologies used to elucidate its activity. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating novel anti-inflammatory therapeutics.

Biosynthesis of 12(R)-HETE

12(R)-HETE is primarily synthesized from arachidonic acid by the enzyme 12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene.[1] This enzyme is notably expressed in the epidermis.[1] In inflammatory skin conditions such as psoriasis, the expression and activity of 12R-LOX are upregulated, leading to a significant accumulation of 12(R)-HETE in psoriatic scales.[2][3][4] Cytochrome P450 enzymes can also produce 12(R)-HETE, although the 12R-lipoxygenase pathway is considered the primary source in the context of skin inflammation.

Role in Neutrophil-Mediated Inflammation

A cardinal feature of 12(R)-HETE's pro-inflammatory activity is its potent chemoattractant effect on neutrophils, the first responders in the innate immune response.

Neutrophil Chemotaxis

12(R)-HETE induces the directed migration of neutrophils to sites of inflammation. This chemotactic activity is a crucial step in the amplification of the inflammatory response. While it is a known chemoattractant, it is approximately 1000 times less potent than leukotriene B4 (LTB4). However, in psoriatic lesions, 12(R)-HETE is present in much greater quantities than LTB4, suggesting it may be a primary mediator of neutrophil infiltration in this disease.

Signaling Pathway in Neutrophils

The chemotactic and activating effects of 12(R)-HETE on neutrophils are mediated through a G-protein coupled receptor (GPCR) signaling cascade. Evidence suggests that 12(R)-HETE, along with its S-isomer, can act as a ligand for the low-affinity leukotriene B4 receptor 2 (BLT2). The high-affinity receptor for 12(S)-HETE, GPR31, does not bind the 12(R) enantiomer.

Upon binding to its receptor, likely BLT2, 12(R)-HETE activates a pertussis toxin-sensitive G-protein, indicating the involvement of a Gαi/o subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The binding of IP3 to its receptors on the endoplasmic reticulum triggers the release of stored intracellular calcium, leading to a rapid and transient increase in cytosolic calcium concentration ([Ca2+]i). This calcium influx is a critical second messenger that orchestrates various neutrophil functions, including migration, degranulation, and the production of reactive oxygen species (ROS).

Quantitative Data on Inflammatory Effects

The following tables summarize quantitative data regarding the effects of 12(R)-HETE on key inflammatory parameters.

| Parameter | Cell Type | Concentration/Dose | Effect | Reference(s) |

| Neutrophil Chemotaxis | Human Neutrophils | 10⁻⁸ to 10⁻⁶ M | Dose-dependent increase in migration. | |

| Intracellular Ca²⁺ Mobilization | Human Neutrophils | Threshold: ~1.5 x 10⁻⁸ M (5 ng/mL) | Dose-dependent increase in cytosolic free calcium. | |

| Dermal Neutrophil Infiltration | Guinea Pig, Rabbit, Dog, Mouse, Rat | Up to 50 µg per intradermal site | Induces neutrophil infiltration in the dermis. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation of Human Neutrophils from Peripheral Blood

This protocol describes a standard method for isolating neutrophils from whole blood using density gradient centrifugation.

Materials:

-

Anticoagulated (e.g., with EDTA) whole human blood

-

Density gradient medium (e.g., Ficoll-Paque)

-

Dextran solution (e.g., 3% in saline)

-

Red blood cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS)

Procedure:

-

Dilute the anticoagulated blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of density gradient medium in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets, leaving the neutrophil/erythrocyte pellet.

-

Resuspend the pellet in PBS and add dextran solution to sediment the erythrocytes. Allow the red blood cells to sediment for 30-45 minutes at room temperature.

-

Collect the leukocyte-rich supernatant.

-

Centrifuge the supernatant at 250 x g for 10 minutes.

-

To remove contaminating red blood cells, resuspend the cell pellet in red blood cell lysis buffer for a short period (e.g., 30-60 seconds), followed by the addition of an excess of PBS to stop the lysis.

-

Centrifuge the cells and wash the pellet twice with PBS.

-

Resuspend the purified neutrophils in an appropriate buffer (e.g., HBSS) for subsequent experiments.

-

Determine cell viability and purity using a hemocytometer and trypan blue exclusion or flow cytometry.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the chemotactic response of neutrophils to 12(R)-HETE.

Materials:

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size for neutrophils)

-

Purified neutrophils

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

12(R)-HETE

-

Chemoattractant control (e.g., fMLP)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Prepare a stock solution of 12(R)-HETE in ethanol and dilute to the desired concentrations in chemotaxis buffer.

-

Add the 12(R)-HETE solutions or control buffer to the lower wells of the Boyden chamber.

-

Place the microporous membrane over the lower wells.

-

Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.

-

Add the neutrophil suspension to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

-

After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over buffer control).

Extraction and Chiral Analysis of 12-HETE from Biological Samples

This protocol outlines the extraction and analysis of 12-HETE isomers from skin samples, such as psoriatic scales, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., psoriatic scales, skin biopsy)

-

Homogenizer

-

Organic solvents (e.g., chloroform, methanol)

-

Internal standard (e.g., deuterated 12-HETE)

-

Solid-phase extraction (SPE) cartridges

-

Chiral HPLC column

-

LC-MS/MS system

Procedure:

-

Homogenization: Homogenize the tissue sample in a suitable buffer.

-

Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer method. Add chloroform and methanol to the homogenate, followed by vortexing. Add chloroform and water to induce phase separation. Collect the lower organic phase containing the lipids.

-

Solid-Phase Extraction (SPE): Further purify the lipid extract using SPE to enrich for eicosanoids and remove interfering substances.

-

Chiral LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample onto a chiral HPLC column capable of separating the R and S enantiomers of 12-HETE.

-

Use a suitable mobile phase gradient for optimal separation.

-

Detect and quantify 12(R)-HETE and 12(S)-HETE using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Conclusion

12(R)-HETE is a significant pro-inflammatory lipid mediator, particularly in the context of neutrophil-driven inflammation and skin disorders like psoriasis. Its ability to act as a potent neutrophil chemoattractant and to induce intracellular calcium signaling underscores its importance in the inflammatory cascade. A thorough understanding of its synthesis, signaling pathways, and cellular effects is crucial for the development of novel therapeutic strategies targeting inflammatory diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of 12(R)-HETE and to screen for potential inhibitors of its pro-inflammatory actions.

References

A Technical Guide to the Physiological Concentration and Analysis of 12(R)-HETE in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) is a stereoisomer of the arachidonic acid metabolite, 12-HETE. While its counterpart, 12(S)-HETE, has been more extensively studied, particularly in the context of platelet function, 12(R)-HETE is emerging as a significant bioactive lipid in its own right. It is primarily synthesized through the 12R-lipoxygenase (12R-LOX) and cytochrome P450 (CYP) pathways. This technical guide provides a comprehensive overview of the current understanding of 12(R)-HETE's physiological concentrations in human tissues, methodologies for its quantification, and its known signaling pathways. A notable challenge in the field is the limited availability of precise quantitative data for 12(R)-HETE in healthy human tissues, with much of the existing literature focusing on pathological states or total 12-HETE levels. This guide summarizes the available data, details relevant experimental protocols, and presents key signaling pathways to aid researchers in the fields of lipidomics, drug discovery, and biomedical research.

Physiological Concentrations of 12(R)-HETE

The precise physiological concentrations of 12(R)-HETE in various healthy human tissues are not yet well-established in the scientific literature. Much of the quantitative data available pertains to total 12-HETE (the sum of 12(S)- and 12(R)-HETE) or focuses on levels in pathological conditions such as psoriasis and cancer. However, some studies provide estimates or indications of the presence and relative abundance of 12(R)-HETE in specific tissues.

Table 1: Reported Concentrations of 12-HETE in Human Tissues

| Tissue | Analyte | Concentration | Condition | Citation |

| Skin | 12(R)-HETE | Minor enantiomer of 12-HETE | Normal | [1][2] |

| Skin (Psoriatic Lesions) | 12(R)-HETE | Major enantiomer of 12-HETE | Psoriasis | [1][3] |

| Cornea | 12(R)-HETE | Endogenously produced | Normal | [4] |

| Platelets | 12(S)-HETE | Predominant enantiomer | Normal |

Note: Quantitative data for 12(R)-HETE in healthy human tissues is scarce. The table reflects the current limited state of knowledge.

Biosynthesis of 12(R)-HETE

12(R)-HETE is synthesized from arachidonic acid via two primary enzymatic pathways: the 12R-lipoxygenase (12R-LOX) pathway and the cytochrome P450 (CYP) pathway.

Experimental Protocols

Accurate quantification of 12(R)-HETE requires specific and sensitive analytical methods, primarily involving lipid extraction followed by chiral liquid chromatography-mass spectrometry (LC-MS).

Lipid Extraction from Tissues (Bligh and Dyer Method)

The Bligh and Dyer method is a widely used protocol for the extraction of total lipids from biological samples.

Materials:

-

Chloroform

-

Methanol

-

Deionized water

-

1M NaCl (optional)

-

0.2 M Phosphoric acid (optional)

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes

-

Pasteur pipettes

Procedure:

-

Homogenize the tissue sample (e.g., skin biopsy) in a mixture of chloroform and methanol (1:2, v/v). For every 1 g of tissue, use 3 ml of the solvent mixture.

-

After homogenization, add 1 part chloroform and mix thoroughly.

-

Add 1 part deionized water (or 1M NaCl for improved recovery of acidic lipids) and vortex again.

-

Centrifuge the mixture to separate the phases (e.g., 1000 x g for 10 minutes).

-

Three layers will be formed: an upper aqueous phase (methanol and water), a lower organic phase (chloroform containing lipids), and a protein disk at the interface.

-

Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

-

The extracted lipid sample can then be dried under a stream of nitrogen and reconstituted in an appropriate solvent for LC-MS analysis.

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) for 12(R)-HETE Quantification

Distinguishing between 12(R)-HETE and 12(S)-HETE requires chiral chromatography.

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chiral Column: A chiral stationary phase column is essential for separating the enantiomers. Examples include ChiralPak AD-RH or Lux Amylose-2 columns.

-

Mobile Phase: A typical mobile phase for reverse-phase chiral separation consists of a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve ionization. Isocratic elution with methanol, water, and acetic acid has also been reported.

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for sensitive and specific detection. Electrospray ionization (ESI) in negative ion mode is commonly employed.

-

MS/MS Transition: The multiple reaction monitoring (MRM) transition for 12-HETE is typically m/z 319 -> 179.

Procedure:

-

Reconstitute the dried lipid extract in the initial mobile phase.

-

Inject the sample onto the chiral LC column.

-

Elute the enantiomers using the optimized gradient. 12(R)-HETE and 12(S)-HETE will have distinct retention times.

-

Detect and quantify the eluting peaks using the mass spectrometer in MRM mode.

-

Use a stable isotope-labeled internal standard (e.g., 12(S)-HETE-d8) for accurate quantification.

Signaling Pathways of 12(R)-HETE

12(R)-HETE has been shown to interact with at least two G protein-coupled receptors (GPCRs): the leukotriene B4 receptor 2 (BLT2) and the thromboxane A2 receptor (TP).

12(R)-HETE Signaling via the BLT2 Receptor

12(R)-HETE is an agonist for the BLT2 receptor, a low-affinity receptor for leukotriene B4. Activation of BLT2 can lead to various cellular responses, including chemotaxis and modulation of inflammatory pathways.

12(R)-HETE Interaction with the Thromboxane A2 Receptor

12(R)-HETE can act as a competitive antagonist at the thromboxane A2 (TP) receptor. This interaction can inhibit platelet aggregation and induce vasorelaxation.

Conclusion

12(R)-HETE is a bioactive lipid with emerging roles in human physiology and pathophysiology. While its presence in tissues such as the skin and cornea is established, a significant knowledge gap exists regarding its precise physiological concentrations in healthy individuals. The methodologies for its chiral-specific quantification are well-defined, relying on robust lipid extraction techniques and advanced LC-MS analysis. Further research is warranted to establish baseline levels of 12(R)-HETE in various human tissues to better understand its role in health and disease. The elucidation of its signaling pathways through the BLT2 and TP receptors provides a foundation for exploring its therapeutic potential. This guide serves as a resource for researchers embarking on the study of this intriguing eicosanoid.

References

The Enzymatic Formation of 12(R)-HETE by Cytochrome P450: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) is a stereoisomer of the eicosanoid 12-HETE, a metabolite of arachidonic acid. While the 12(S)-HETE isomer is primarily produced by lipoxygenases, the formation of 12(R)-HETE has been attributed to the action of cytochrome P450 (CYP) monooxygenases. This technical guide provides an in-depth overview of the enzymatic formation of 12(R)-HETE by cytochrome P450, detailing the involved isoforms, experimental protocols for its characterization, and its role in cellular signaling pathways. This information is critical for researchers investigating inflammatory processes, ocular physiology, and for professionals in drug development targeting eicosanoid signaling.

Cytochrome P450 Isoforms in 12(R)-HETE Synthesis

Several cytochrome P450 isoforms have been implicated in the metabolism of arachidonic acid to hydroxyeicosatetraenoic acids (HETEs). While the formation of 12(S)-HETE is predominantly attributed to 12-lipoxygenase, the synthesis of the 12(R) enantiomer is a recognized activity of certain CYP enzymes.[1][2][3][4] Studies have particularly highlighted the role of CYP enzymes in tissues such as the corneal epithelium.[5]

Microsomal fractions from porcine ocular tissues have been shown to synthesize 12(R)-HETE via a cytochrome P450-dependent monooxygenase system. This activity is dependent on the presence of NADPH and can be inhibited by known CYP inhibitors like SKF-525A and carbon monoxide. Furthermore, the synthesis of 12(R)-HETE in these tissues can be induced by compounds such as 3-methylcholanthrene and clofibrate, which are known inducers of specific CYP families, including the CYP1A family. Specifically, antibodies against purified cytochrome P450 IA1 have been shown to suppress this induced activity.

Human CYP1B1 has been identified as a key enzyme in the formation of mid-chain HETEs from arachidonic acid, with these products constituting a significant portion of its metabolic output. While direct kinetic parameters for 12(R)-HETE formation by specific human CYP isoforms are not extensively documented, the available evidence strongly points towards the involvement of the CYP1A and CYP1B families in this biotransformation.

Quantitative Data on 12(R)-HETE Formation

Quantitative analysis of 12(R)-HETE production by specific cytochrome P450 isoforms is crucial for understanding their relative contributions and for developing targeted inhibitors. The following table summarizes available data on the metabolism of arachidonic acid by relevant CYP systems. It is important to note that specific kinetic constants (Km and Vmax) for 12(R)-HETE formation are not always available in the literature, and data often represents the formation of total 12-HETE or a mixture of mid-chain HETEs.

| Enzyme Source | Substrate Concentration | Product(s) Measured | Key Findings | Reference |

| Porcine Corneal Microsomes | Not specified | 12(R)-HETE and 12(S)-HETE | NADPH-dependent formation of 12(R)-HETE, inhibited by SKF-525A. Activity induced by 3-methylcholanthrene and clofibrate. | |

| Rabbit Corneal Epithelium | Endogenous Arachidonic Acid | 12(R)-HETE | Hypoxia stimulated a 7-fold increase in 12(R)-HETE synthesis. | |

| Human CYP1B1 (recombinant) | ~30 µM (Km app) | Mid-chain HETEs | Mid-chain HETEs were the major metabolites, accounting for 54% of total products. | |

| Rat Recombinant CYP1A1 | 75 µM | ω-1 HETEs | Primarily produced ω-1 HETEs (88.7% of total metabolites). | |

| Rat Recombinant CYP2C6 | 75 µM | Mid-chain HETEs and EETs | Produced mid-chain HETEs (48.3%) and EETs (29.4%). |

Experimental Protocols

In Vitro Assay for 12(R)-HETE Formation using Microsomes

This protocol describes a general procedure for assessing the formation of 12(R)-HETE from arachidonic acid using liver or other tissue microsomes.

Materials:

-

Tissue microsomes (e.g., corneal, liver)

-

Arachidonic acid (substrate)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

CYP inhibitors (e.g., SKF-525A, carbon monoxide) for control experiments

-

Internal standard (e.g., deuterated 12-HETE)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and the microsomal protein to the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add arachidonic acid to the mixture to initiate the reaction. For kinetic studies, vary the concentration of arachidonic acid.

-

Addition of Cofactor: Start the enzymatic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of ethyl acetate) containing an internal standard.

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

-

Sample Preparation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Chiral LC-MS/MS Analysis of 12(R)-HETE and 12(S)-HETE

This method allows for the separation and quantification of the 12-HETE enantiomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Chiral column (e.g., Chiralpak AD-RH, 150 x 4.6 mm, 5 µm)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture such as methanol:water:acetic acid (95:5:0.1, v/v/v).

-

Flow Rate: 300 µL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific product ion for 12-HETE (e.g., m/z 319 -> 179) and the internal standard.

-

Quantification: Generate a standard curve using known concentrations of 12(R)-HETE and 12(S)-HETE standards to quantify the amounts in the samples.

Signaling Pathways of 12(R)-HETE

12(R)-HETE, like its stereoisomer, exerts its biological effects by interacting with specific cell surface and potentially intracellular targets. The primary signaling pathways involve G-protein coupled receptors (GPCRs).

GPR31 Signaling Pathway

The orphan G protein-coupled receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, and it is plausible that 12(R)-HETE may also interact with this receptor, albeit potentially with different affinity and efficacy. Activation of GPR31 by 12-HETE has been shown to trigger downstream signaling cascades involving mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB.

BLT2 Receptor Signaling

The leukotriene B4 receptor 2 (BLT2) is another GPCR that has been shown to be activated by 12-HETE isomers. BLT2 is considered a low-affinity receptor for leukotriene B4 but can be potently activated by other lipid mediators. Activation of BLT2 can lead to various cellular responses, including chemotaxis and inflammation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the cytochrome P450-mediated formation of 12(R)-HETE.

Conclusion

The enzymatic formation of 12(R)-HETE by cytochrome P450 represents an important pathway in the generation of bioactive lipid mediators. Understanding the specific CYP isoforms involved, their kinetic properties, and the downstream signaling consequences of 12(R)-HETE production is essential for elucidating its role in health and disease. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to investigate this pathway and to identify potential therapeutic targets for a range of inflammatory and other pathological conditions. Further research is warranted to fully characterize the kinetic parameters of individual human CYP isoforms in 12(R)-HETE synthesis and to explore the full spectrum of its biological activities.

References

- 1. Synthesis of 12(R)- and 12(S)-hydroxyeicosatetraenoic acid by porcine ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 12(R)-hydroxyicosatetraenoic acid: a cytochrome-P450-dependent arachidonate metabolite that inhibits Na+,K+-ATPase in the cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. 12(R)-hydroxyicosatetraenoic acid: a cytochrome-P450-dependent arachidonate metabolite that inhibits Na+,K+-ATPase in the cornea [pubmed.ncbi.nlm.nih.gov]

- 5. Hormonal stimulation of 12(R)-HETE, a cytochrome P450 arachidonic acid metabolite in the rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

12(R)-Lipoxygenase: A Technical Guide to its Function and Role in 12(R)-HETE Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 12(R)-lipoxygenase (12(R)-LOX), a unique mammalian enzyme responsible for the stereospecific production of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). This document details the enzyme's mechanism, physiological and pathological roles, and key experimental protocols for its study, with a focus on its implications for inflammatory skin diseases and as a potential therapeutic target.

Introduction to 12(R)-Lipoxygenase

12(R)-lipoxygenase is a member of the lipoxygenase family of non-heme iron-containing dioxygenases.[1] Unlike other mammalian lipoxygenases that predominantly produce S-enantiomers, 12(R)-LOX specifically catalyzes the insertion of molecular oxygen into arachidonic acid to form (12R)-hydroperoxyeicosatetraenoic acid (12R-HPETE).[1][2] This intermediate is then rapidly reduced by cellular peroxidases, such as glutathione peroxidases (GPX1, GPX2, and GPX4), to the more stable 12(R)-HETE.[3]

The human 12(R)-LOX enzyme is encoded by the ALOX12B gene, which has been localized to chromosome 17p13.[4] Expression of 12(R)-LOX is primarily found in the skin, particularly in differentiating keratinocytes, and the cornea. Its unique R-stereospecificity and tissue-specific expression point to specialized functions, particularly in maintaining the epidermal barrier.

Enzymatic Activity and Substrate Specificity

The primary substrate for 12(R)-LOX is arachidonic acid. The enzyme stereospecifically removes the pro-R hydrogen from the C-10 position of arachidonic acid, leading to the formation of 12(R)-HPETE with over 98% stereopurity. Linoleic acid has been identified as a poor substrate for human 12(R)-LOX compared to arachidonic acid. Interestingly, the murine ortholog of 12(R)-LOX shows a preference for esterified substrates, such as methyl arachidonate, over free arachidonic acid.

Role in Physiology and Pathophysiology

Epidermal Barrier Function

12(R)-LOX plays a crucial role in the formation and maintenance of the skin's waterproof barrier. It functions in a metabolic pathway with another specialized enzyme, eLOX-3 (epidermis-type lipoxygenase 3), which converts the 12(R)-HPETE produced by 12(R)-LOX into specific hepoxilins. This pathway is essential for the proper formation of the cornified envelope, a key structure in terminally differentiated keratinocytes, and for the organization of intercellular lipids in the stratum corneum. Inactivating mutations in the ALOX12B gene are a cause of autosomal recessive congenital ichthyosis, a group of genetic skin disorders characterized by dry, scaly skin and impaired barrier function.

Psoriasis and Other Proliferative Dermatoses

A hallmark of psoriasis and other proliferative skin diseases is the significant accumulation of 12(R)-HETE in psoriatic lesions. While normal skin produces predominantly 12(S)-HETE, the profile shifts towards 12(R)-HETE in psoriatic skin. 12-HETE, in general, is a potent chemoattractant for leukocytes, including neutrophils and T-cells, and its increased levels in psoriatic plaques are thought to contribute to the inflammatory infiltrate characteristic of the disease. The elevated levels of 12(R)-HETE in these conditions make 12(R)-LOX a compelling target for therapeutic intervention.

Quantitative Data

12-HETE Levels in Psoriatic vs. Normal Skin

| Tissue Type | 12-HETE Concentration (ng/g wet tissue) | Reference |

| Chronic Psoriatic Plaque (Scale) | 1,512 ± 282 | |

| Acute Guttate Psoriatic Lesions (Scale) | 18.7 ± 7.1 | |

| Normal Skin | Not typically detected or at very low levels | |

| Actinic Keratoses | ~3-fold increase vs. nonlesional skin | |

| Squamous Cell Carcinoma | ~20-fold increase vs. nonlesional skin |

Inhibitors of 12(R)-Lipoxygenase

| Inhibitor | IC50 (µM) | Notes | Reference |

| Compound 7b (2-aryl quinoline derivative) | 12.48 ± 2.06 | Selective for 12(R)-hLOX over 12(S)-hLOX and 15-hLOX. | |

| Compound 4a (2-aryl quinoline derivative) | 28.25 ± 1.63 | Selective for 12(R)-hLOX over 12(S)-hLOX and 15-hLOX. | |

| General Lipoxygenase Inhibitors | Various | Includes antioxidants, iron chelators, and substrate analogues. Specificity for 12(R)-LOX is often not well-defined. |

Signaling Pathways

While the signaling pathways of 12(S)-HETE have been more extensively studied, evidence suggests that 12(R)-HETE can also elicit biological effects through specific receptors. The low-affinity leukotriene B4 receptor, BLT2, has been shown to be activated by both 12(S)- and 12(R)-HETE. Activation of BLT2 can lead to various downstream signaling events, including intracellular calcium mobilization and chemotaxis.

The following DOT script generates a diagram illustrating the enzymatic production of 12(R)-HETE and its potential downstream signaling through the BLT2 receptor.

Caption: Biosynthesis of 12(R)-HETE and its signaling via the BLT2 receptor.

Experimental Protocols

Cloning and Expression of Human 12(R)-Lipoxygenase

This protocol is adapted from studies that successfully cloned and expressed human 12(R)-LOX.

Objective: To obtain recombinant human 12(R)-lipoxygenase for functional studies.

Methodology:

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from human keratinocytes or a suitable cell line expressing 12(R)-LOX (e.g., B cell line CCL-156).

-

Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

PCR Amplification:

-

Design primers based on the known human ALOX12B cDNA sequence.

-

Perform PCR using the synthesized cDNA as a template to amplify the full-length coding sequence of 12(R)-LOX.

-

Use a high-fidelity DNA polymerase to minimize errors.

-

-

Cloning into an Expression Vector:

-

Ligate the purified PCR product into a suitable expression vector (e.g., a baculovirus transfer vector for expression in insect cells or a mammalian expression vector like pcDNA3.1 for expression in mammalian cells).

-

Transform the ligation product into competent E. coli and select for positive clones.

-

Verify the sequence of the insert by DNA sequencing.

-

-

Expression in a Host System (Baculovirus/Insect Cell System as an example):

-

Co-transfect insect cells (e.g., Sf9) with the recombinant baculovirus transfer vector and linearized baculovirus DNA to generate recombinant baculovirus.

-

Amplify the recombinant virus stock.

-

Infect a larger culture of insect cells with the high-titer virus stock to express the recombinant 12(R)-LOX protein.

-

Harvest the cells at an appropriate time post-infection (e.g., 48-72 hours).

-

-

Protein Extraction:

-

Lyse the harvested cells by sonication or with a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble recombinant protein.

-

The following DOT script provides a workflow for the cloning and expression of 12(R)-lipoxygenase.

Caption: Workflow for cloning and expression of recombinant 12(R)-lipoxygenase.

12(R)-Lipoxygenase Activity Assay

This protocol is a general method for determining lipoxygenase activity based on the formation of the conjugated diene product, which can be monitored spectrophotometrically.

Objective: To measure the enzymatic activity of 12(R)-lipoxygenase.

Materials:

-

Purified recombinant 12(R)-LOX or cell/tissue lysate containing the enzyme.

-

Arachidonic acid substrate solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

UV-Vis spectrophotometer.

Methodology:

-

Substrate Preparation:

-

Prepare a stock solution of arachidonic acid in ethanol.

-

Determine the precise concentration of the stock solution by diluting an aliquot into the assay buffer and measuring the absorbance after complete oxidation by a standard lipoxygenase (e.g., soybean lipoxygenase), using the appropriate molar extinction coefficient for the hydroperoxy product (e.g., ~25,000 M⁻¹cm⁻¹ at 234 nm).

-

-

Enzyme Reaction:

-

In a quartz cuvette, add the assay buffer and the desired concentration of arachidonic acid substrate.

-

Equilibrate the cuvette to the desired reaction temperature (e.g., 25°C).

-

Initiate the reaction by adding a small amount of the 12(R)-LOX enzyme preparation.

-

Immediately monitor the increase in absorbance at 237 nm, which corresponds to the formation of the conjugated diene in the 12(R)-HPETE product.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of the product to convert the rate of change in absorbance to the rate of product formation (e.g., in µmol/min).

-

Enzyme activity can be expressed as specific activity (e.g., units/mg of protein).

-

Quantification of 12(R)-HETE by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of 12(R)-HETE from biological samples.

Objective: To accurately measure the concentration of 12(R)-HETE in tissues or cells.

Methodology:

-

Sample Preparation and Lipid Extraction:

-

Homogenize the tissue sample (e.g., skin biopsy) in a suitable solvent mixture, often using a modified Bligh and Dyer method.

-

Add an internal standard (e.g., deuterated 12(S)-HETE-d8) to the sample before extraction to correct for sample loss and ionization efficiency differences.

-

Perform a liquid-liquid extraction using a mixture of chloroform, methanol, and a saline solution.

-

Collect the organic phase containing the lipids and evaporate the solvent under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) (Optional but Recommended):

-

For complex samples, further purification by SPE can reduce matrix effects.

-

Reconstitute the dried lipid extract in a suitable solvent and load it onto an SPE cartridge (e.g., C18).

-

Wash the cartridge to remove interfering substances.

-

Elute the HETEs with an appropriate solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final dried extract in the mobile phase.

-

Inject the sample into a liquid chromatography system equipped with a chiral column (e.g., ChiralPak AD-RH) to separate the 12(R)- and 12(S)-HETE enantiomers.

-

Use an isocratic or gradient elution with a suitable mobile phase (e.g., methanol:water:acetic acid).

-

The eluent is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 12-HETE and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of authentic 12(R)-HETE.

-

Calculate the concentration of 12(R)-HETE in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

The following DOT script illustrates the workflow for 12(R)-HETE quantification.

Caption: Workflow for the quantification of 12(R)-HETE by LC-MS/MS.

Conclusion

12(R)-lipoxygenase is a highly specialized enzyme with a critical role in epidermal biology. Its product, 12(R)-HETE, is not merely a structural component of the skin barrier but also a signaling molecule implicated in the inflammatory processes of diseases like psoriasis. The methodologies outlined in this guide provide a framework for researchers to further investigate the function of 12(R)-LOX and the downstream effects of 12(R)-HETE. A deeper understanding of this pathway holds significant promise for the development of novel therapeutics for a range of dermatological and inflammatory disorders. Further research is warranted to fully elucidate the kinetic properties of human 12(R)-LOX and to identify more potent and specific inhibitors for clinical development.

References

- 1. A 12R-lipoxygenase in human skin: mechanistic evidence, molecular cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage 12(S)-HETE Enhances Angiotensin II-Induced Contraction by a BLT2 (Leukotriene B4 Type-2 Receptor) and TP (Thromboxane Receptor)-Mediated Mechanism in Murine Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cutaneous responses to 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]

12(R)-HETE: A Key Mediator in Psoriatic Skin and a Promising Biomarker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and immune cell infiltration. Emerging evidence has identified 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), a lipid mediator derived from arachidonic acid, as a pivotal player in the pathophysiology of psoriasis. Produced predominantly by the enzyme 12R-lipoxygenase (12R-LOX, encoded by the ALOX12B gene), 12(R)-HETE is found in significantly elevated levels in psoriatic lesions compared to healthy skin.[1][2] Its accumulation is strongly correlated with disease severity, positioning it as a valuable biomarker for diagnosis, monitoring, and as a potential therapeutic target. This technical guide provides a comprehensive overview of the role of 12(R)-HETE in psoriatic skin diseases, detailing its biosynthesis, signaling pathways, and methods for its quantification, aimed at facilitating further research and drug development in this area.

Introduction

The pathogenesis of psoriasis involves a complex interplay of genetic, immunological, and environmental factors, leading to uncontrolled inflammation and epidermal hyperplasia. Lipid mediators, particularly eicosanoids, have been recognized as critical signaling molecules in this process. Among these, 12-HETE has garnered significant attention. While both enantiomers, 12(S)-HETE and 12(R)-HETE, are found in biological systems, it is the 12(R) form that is the major enantiomer in psoriatic skin.[1][2] This guide will focus on the technical aspects of 12(R)-HETE as a biomarker, providing detailed methodologies and data to support its role in psoriatic skin diseases.

Biosynthesis of 12(R)-HETE in Psoriatic Skin

In psoriatic skin, 12(R)-HETE is primarily synthesized from arachidonic acid via the action of 12R-lipoxygenase (12R-LOX).[1] This enzyme is expressed in the epidermis, particularly in keratinocytes. The biosynthesis is a two-step process:

-

Oxygenation: 12R-LOX catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid at the carbon-12 position, forming 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).

-

Reduction: The unstable 12(R)-HpETE is then rapidly reduced to the more stable 12(R)-HETE by cellular peroxidases.

The expression and activity of 12R-LOX are significantly upregulated in psoriatic lesions, leading to the accumulation of 12(R)-HETE.

Signaling Pathways of 12(R)-HETE in Keratinocytes

While the precise signaling cascade of 12(R)-HETE in keratinocytes in the context of psoriasis is still under active investigation, evidence suggests it functions as a signaling molecule that contributes to the inflammatory and proliferative phenotype of these cells. The G-protein coupled receptor GPR31 has been identified as a receptor for 12(S)-HETE, but the specific receptor for 12(R)-HETE in keratinocytes remains to be definitively characterized. However, it is known that 12-HETE can stimulate DNA synthesis in cultured human epidermal keratinocytes, suggesting a role in the hyperproliferation characteristic of psoriasis.

Further research is required to fully elucidate the downstream signaling events triggered by 12(R)-HETE in keratinocytes, which may involve the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, leading to the transcription of pro-inflammatory and proliferative genes.

Biosynthesis of 12(R)-HETE in Psoriatic Keratinocytes

Caption: Biosynthesis pathway of 12(R)-HETE in psoriatic keratinocytes.

Quantitative Data of 12(R)-HETE in Psoriatic Skin Diseases

The concentration of 12-HETE is significantly elevated in psoriatic lesions. The following table summarizes quantitative data from various studies. It is important to note that many studies measured total 12-HETE without chiral separation, but it is established that the 12(R) enantiomer is predominant in psoriatic skin.

| Sample Type | Psoriatic Lesion Concentration | Normal/Non-Lesional Skin Concentration | Analytical Method | Reference |

| Psoriatic Scale (Chronic Plaque) | 1,512 ± 282 ng/g wet tissue | - | RP-HPLC with Radioimmunoassay | |

| Lesional Skin without Scale (Chronic Plaque) | 5.3 ± 2.0 ng/g wet tissue | - | RP-HPLC with Radioimmunoassay | |

| Psoriatic Epidermis | 4.1 ± 1.9 µg/g (wet weight) | < 0.05 ± 0.01 µg/g (wet weight) | Deuterium-labeled carriers and multiple ion analysis | Hammarström et al., 1975 |

| In vitro Psoriatic Skin Model | Higher than healthy control | Lower than psoriatic model | Not specified |

Experimental Protocols

Sample Collection and Preparation

a. Skin Biopsy Collection:

-

Obtain full-thickness punch biopsies (typically 3-4 mm) from both lesional and non-lesional skin of psoriasis patients and from healthy controls.

-

Immediately snap-freeze the biopsies in liquid nitrogen and store at -80°C until processing.

b. Lipid Extraction from Skin Biopsies: This protocol is adapted from the Folch method for lipid extraction.

-

Homogenization:

-

Weigh the frozen skin biopsy.

-

In a glass homogenizer, add the biopsy to a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL chloroform, 1 mL methanol per 100 mg tissue).

-

Homogenize on ice until the tissue is fully dispersed.

-

-

Phase Separation:

-

Transfer the homogenate to a glass tube.

-

Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.6 mL for 3 mL of chloroform:methanol).

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

-

Lipid Collection:

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in a small volume of methanol or an appropriate solvent for analysis.

-

Chiral Separation and Quantification of 12(R)-HETE by LC-MS/MS

a. Chromatographic Separation:

-

Column: A chiral column is essential for separating the 12(R) and 12(S) enantiomers. A ChiralPak AD-RH column (150 x 4.6 mm, 5 µm) or similar is recommended.

-

Mobile Phase: An isocratic mobile phase of methanol:water:acetic acid (e.g., 95:5:0.1, v/v/v) is often used.

-

Flow Rate: A typical flow rate is 300 µL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

b. Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for HETEs.

-

Multiple Reaction Monitoring (MRM): For quantification, use a triple quadrupole mass spectrometer operating in MRM mode. The precursor ion for 12-HETE is m/z 319.2. Product ions for fragmentation can be optimized, but common transitions include m/z 179.1 and m/z 115.1.

-

Internal Standard: A deuterated internal standard, such as 12(S)-HETE-d8, should be added to samples and calibration standards for accurate quantification.

Workflow for 12(R)-HETE Analysis in Psoriatic Skin

Caption: Experimental workflow for the analysis of 12(R)-HETE in skin biopsies.

Conclusion and Future Directions

12(R)-HETE is a well-established and important lipid mediator in the pathogenesis of psoriasis. Its elevated levels in psoriatic lesions and correlation with disease severity make it a strong candidate as a biomarker for this debilitating skin condition. The detailed methodologies provided in this guide offer a framework for researchers and drug development professionals to accurately and reliably quantify 12(R)-HETE in clinical and preclinical studies.

Future research should focus on:

-

Definitive identification of the 12(R)-HETE receptor in keratinocytes: This will be crucial for understanding its precise mechanism of action and for the development of targeted therapies.

-

Elucidation of the complete downstream signaling pathway: A thorough understanding of the signaling cascade will reveal further potential therapeutic targets.

-

Development of specific inhibitors for 12R-LOX: Targeting the biosynthesis of 12(R)-HETE represents a promising therapeutic strategy for psoriasis.

-

Validation of 12(R)-HETE as a clinical biomarker: Large-scale clinical studies are needed to fully validate its utility in diagnosing, monitoring disease activity, and predicting treatment response in psoriasis patients.

By continuing to explore the role of 12(R)-HETE in psoriatic skin diseases, we can pave the way for novel diagnostic tools and more effective treatments for psoriasis.

References

Intracellular Signaling of 12(R)-HETE: A Technical Guide to a Novel Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE], a stereoisomer of the more extensively studied 12(S)-HETE, is an arachidonic acid metabolite produced by the 12R-lipoxygenase (12R-LO) and cytochrome P450 (CYP) enzymes. While its biological functions are still under investigation, emerging evidence points towards a significant role in intracellular signaling. This technical guide provides an in-depth analysis of the current understanding of the intracellular receptors and signaling pathways of 12(R)-HETE, with a particular focus on its indirect activation of the Aryl Hydrocarbon Receptor (AHR). This guide will also address the prevailing evidence against the direct activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) by 12(R)-HETE. Detailed experimental protocols and quantitative data are presented to aid researchers in the design and interpretation of their studies in this area.

Introduction

The eicosanoid 12-hydroxyeicosatetraenoic acid (12-HETE) exists as two stereoisomers, 12(S)-HETE and 12(R)-HETE, which can elicit distinct biological effects. While much of the research has centered on the G protein-coupled receptors for 12(S)-HETE, the intracellular signaling mechanisms of 12(R)-HETE are beginning to be unraveled. This guide focuses on the intracellular receptors for 12(R)-HETE, providing a comprehensive overview of the current state of knowledge, with a focus on data-driven insights and experimental methodologies.

The Aryl Hydrocarbon Receptor: An Indirect Intracellular Target of 12(R)-HETE

Recent studies have identified the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor, as a key intracellular signaling molecule for 12(R)-HETE. However, the activation of AHR by 12(R)-HETE is not direct. Instead, it is proposed that 12(R)-HETE is first metabolized into an as-yet-unidentified active metabolite, which then serves as a direct ligand for AHR.

Evidence for Indirect AHR Activation

-

Reporter Gene Assays: In cell-based xenobiotic-responsive element (XRE)-driven luciferase reporter assays, 12(R)-HETE was shown to modulate AHR activity in human hepatoma (HepG2) and keratinocyte (HaCaT) cell lines[1].

-

Target Gene Expression: Treatment with 12(R)-HETE leads to the transcriptional activation of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1)[1].

-

Direct Binding Assays: Electrophoretic mobility shift assays (EMSA) and ligand competition binding experiments have demonstrated that 12(R)-HETE itself does not directly bind to the AHR[1].

This body of evidence strongly suggests the involvement of a metabolic intermediate in the AHR activation pathway.

Quantitative Data on 12(R)-HETE-Mediated AHR Activation

While the direct ligand and its binding affinity remain unknown, the potency of 12(R)-HETE in inducing AHR-mediated transcription has been characterized.

| Parameter | Cell Line | Value | Reference |

| AHR Activation | HepG2 | High Nanomolar Range | [1] |

| AHR Activation | HaCaT | High Nanomolar Range |

Table 1: Quantitative Data on the Indirect Activation of AHR by 12(R)-HETE.

Proposed Signaling Pathway

The proposed signaling cascade for the indirect activation of AHR by 12(R)-HETE is a multi-step process.

Caption: Indirect activation of the AHR by 12(R)-HETE.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Lack of Evidence for Direct Activation by 12(R)-HETE

While some fatty acid metabolites are known to be ligands for PPARs, studies have shown that 12(R)-HETE does not directly activate PPARγ. In contrast, the 12(S)-HETE isomer has been demonstrated to activate PPARγ.

Experimental Evidence

Research investigating the effect of HETE isomers on PPARγ activity has shown that the (R) isomers of HETE do not elicit a significant response.

-

DNA Binding and Transcriptional Activity: Studies have demonstrated that 12(R)-HETE fails to produce any significant effects on either PPARγ DNA binding activity or its transcriptional activity.

This evidence strongly suggests that 12(R)-HETE is not a direct endogenous ligand for PPARγ.

Experimental Protocols

XRE-Luciferase Reporter Gene Assay for AHR Activation

This assay is used to quantify the ability of a compound to activate the AHR signaling pathway.

Workflow:

References

The Downstream Metabolic Fate of 12(R)-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction